3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Overview
Description
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly important in organic chemistry due to its stability and versatility .
Scientific Research Applications
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline has several applications in scientific research:
Mechanism of Action
While the specific mechanism of action for “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is not mentioned in the retrieved papers, similar 1H-1,2,3-triazole analogs have been evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme . It is suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .
Future Directions
The future directions for the research on “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” could involve further exploration of its potential biological activities. Given that similar 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme , it would be interesting to investigate whether “this compound” exhibits similar activity. Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could also be areas of future research.
Preparation Methods
The synthesis of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This method is favored for its high yield and selectivity. The reaction typically involves the use of copper(I) catalysts under mild conditions . Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline undergoes various chemical reactions, including:
Comparison with Similar Compounds
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline can be compared with other triazole derivatives such as:
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also exhibit HSP90 inhibitory activity but may differ in their binding affinities and selectivity.
1,4-disubstituted-1,2,3-triazoles: These compounds are known for their antimicrobial activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(4-ethyltriazol-1-yl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOPNIRUCAQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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